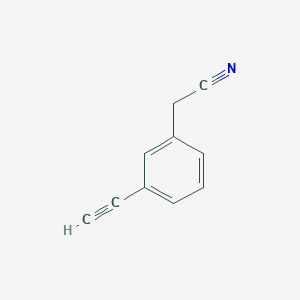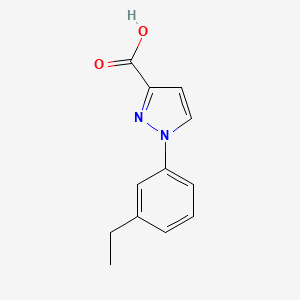
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is a chemical compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.5607 g/mol It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1H-benzimidazole with bromine to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine: Similar structure but lacks the hydrochloride group.
5-ethyl-1H-benzimidazole: Precursor in the synthesis of the target compound.
6-bromo-1H-benzimidazole: Another derivative with different substitution patterns.
Uniqueness
6-bromo-5-ethyl-1H-1,3-benzodiazol-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C9H11BrClN3 |
|---|---|
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
5-bromo-6-ethyl-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrN3.ClH/c1-2-5-3-7-8(4-6(5)10)13-9(11)12-7;/h3-4H,2H2,1H3,(H3,11,12,13);1H |
Clave InChI |
GPOAVTMINBZDHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1Br)N=C(N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)

![2-methyl-3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15325334.png)
![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)



